molecular formula C6H3Cl3O B7800880 2,3,4-Trichlorophenol CAS No. 25167-82-2

2,3,4-Trichlorophenol

Cat. No. B7800880
CAS RN: 25167-82-2
M. Wt: 197.4 g/mol
InChI Key: HSQFVBWFPBKHEB-UHFFFAOYSA-N
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Description

2,3,4-Trichlorophenol is a phenolic halogenated compound . It is also known as Phenol, 2,3,4-trichloro- with the molecular formula C6H3Cl3O and a molecular weight of 197.446 . It is classified as a pollutant found in wastewater . It is produced by electrophilic halogenation of phenol with chlorine .


Synthesis Analysis

Trichlorophenols, including 2,3,4-Trichlorophenol, are produced by the electrophilic halogenation of phenol with chlorine . The exact positions of the chlorine atoms on the phenol ring determine the specific isomer of trichlorophenol .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trichlorophenol consists of a phenol ring with three covalently bonded chlorine atoms . The exact positions of these chlorine atoms on the phenol ring are at the 2nd, 3rd, and 4th carbon atoms .


Physical And Chemical Properties Analysis

2,3,4-Trichlorophenol appears as needles (from benzene and ligroin) or a light peach solid . It is insoluble in water .

Scientific Research Applications

Photocatalytic Removal

2,3,4-Trichlorophenol, a significant water pollutant, can be effectively removed through photocatalytic oxidation. Studies utilizing commercial ZnO powder have shown promising results in the abatement of this pollutant. Optimal conditions for the degradation efficiency were identified, including pH levels and the presence of various ions, with detailed pathway intermediates recorded (Gaya, Abdullah, Hussein, & Zainal, 2010).

Surface Characterization for Adsorption

Activated carbon derived from polyethyleneterephthalate (PET) has been studied for its effectiveness in adsorbing 2,3,4-trichlorophenol from aqueous solutions. The study analyzed the impact of solution pH and other factors on the adsorption mechanism, providing insights into the interaction strength and competitive adsorption processes (László & Szűcs, 2001).

Halogen Bonding and Structural Modularity

Research into the crystal structure of 3,4,5-trichlorophenol and its modularity with 2,3,4-trichlorophenol has highlighted the role of halogen bonding in determining structural interactions. This study provides valuable information on the molecular interactions and properties of these compounds (Mukherjee & Desiraju, 2011).

Aquatic Degradation and Toxicity

Investigations into the aquatic degradation of triclosan, a related compound, have shown the formation of 2,3,4-trichlorophenol as a by-product. This study provides insights into the environmental impact and transformation products of chlorinated water samples containing triclosan (Canosa et al., 2005).

Adsorption Studies

Adsorption of 2,3,4-trichlorophenol on activated carbon has been extensively studied, revealing the effectiveness of this method in removing such compounds from aqueous solutions. Factors like solution pH, equilibrium time, and temperature were analyzed to optimize the adsorption process (Tümsek, Bayindir, Bodur, & Koyuncu, 2015).

Electrochemical Detection

The development of highly sensitive and selective electrochemical sensors based on CuO nanostructures has been explored for the detection of 2,3,4-trichlorophenol. This advancement in sensing technology is crucial for monitoring environmental toxicants (Buledi et al., 2021).

Photolytic Conversion and Toxicity

Studies on the photolytic degradation of chlorophenolic substances, including 2,3,4-trichlorophenol, have demonstrated the formation of more toxic by-products. This research is essential for understanding the environmental implications of such transformations (Svenson & Hynning, 1997).

Safety And Hazards

2,3,4-Trichlorophenol is harmful if swallowed and causes skin and eye irritation . It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2,3,4-trichlorophenol
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InChI

InChI=1S/C6H3Cl3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
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InChI Key

HSQFVBWFPBKHEB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1O)Cl)Cl)Cl
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Molecular Formula

C6H3Cl3O
Record name 2,3,4-TRICHLOROPHENOL
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DSSTOX Substance ID

DTXSID5026207
Record name 2,3,4-Trichlorophenol
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Molecular Weight

197.4 g/mol
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Physical Description

2,3,4-trichlorophenol appears as needles (from benzene and ligroin) or light peach solid. (NTP, 1992), Solid with a strong disinfectant odor; [HSDB], WHITE POWDER OR NEEDLES WITH CHARACTERISTIC ODOUR.
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Boiling Point

Sublimes (NTP, 1992), 252 °C
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Flash Point

62 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in water: none
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Density

1.7 at 25 °C (solid), 1.5 g/cm³
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Vapor Density

Relative vapor density (air = 1): 6.8
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Vapor Pressure

0.00246 [mmHg]
Record name Trichlorophenol
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Mechanism of Action

CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT EFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/
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Impurities

CONTAMINATION WITH 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN; 2,7-DICHLORODIBENZO-P-DIOXIN; 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN; AND PENTACHLORODIBENZO-P-DIOXIN AT LEVELS OF 0.07 TO 6.2 PPM.
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Product Name

2,3,4-Trichlorophenol

Color/Form

Solid crystals or flakes

CAS RN

15950-66-0, 25167-82-2
Record name 2,3,4-TRICHLOROPHENOL
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Melting Point

171 to 174 °F (NTP, 1992), 57 °C (FP), 79-81 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-Trichlorophenol
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2,3,4-Trichlorophenol
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2,3,4-Trichlorophenol
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Reactant of Route 6
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Citations

For This Compound
1,110
Citations
K Laszlo, A Szűcs - Carbon, 2001 - Elsevier
A predominantly microporous activated carbon produced from polyethyleneterephthalate (PET) by physical activation (burn-off 50%) has a BET surface area of 1170 m 2 /g and a total …
Number of citations: 206 www.sciencedirect.com
K Laszlo, P Podkościelny, A Dabrowski - Langmuir, 2003 - ACS Publications
Heterogeneity effects that accompany adsorption of phenolic compounds from water by polymer-based activated carbons are investigated at different values of solution pH. Activated …
Number of citations: 117 pubs.acs.org
K László, E Tombácz, P Kerepesi - Colloids and Surfaces A …, 2003 - Elsevier
Granular nanoporous activated carbon prepared from polyacrylonitrile (PAN) was investigated as a means of removing weak aromatic acids from aqueous solutions. This carbon is …
Number of citations: 68 www.sciencedirect.com
Y Huang, R Cai, LY Mao, H Huang - 2000 - Taylor & Francis
The catalytic activity of various mimetic enzymes instead of the peroxidase have been investigated by 4-aminoantipyrine (4-AAP) and 2, 3, 4-trichlorophenol (TCP) to form a dye utilizing …
Number of citations: 13 www.tandfonline.com
K László - Adsorption and Nanostructure, 2002 - Springer
Highly microporous poly(ethylene terephthalate) based activated carbon exhibits a Brunauer—Emmett—Teller surface area of 1170 m 2 /g and a total pore volume of 0.625 cm 3 /g. It …
Number of citations: 7 link.springer.com
A Mukherjee, GR Desiraju - Crystal growth & design, 2011 - ACS Publications
The crystal structure of 3,4,5-trichlorophenol contains hydrogen bonded domains that occur respectively in the structures of 4-chlorophenol and 3,5-dichlorophenol. Such modularity is …
Number of citations: 56 pubs.acs.org
J Angerer - Analyses of hazardous substances in biological …, 2001 - hero.epa.gov
The gas chromatog. method with mass selective detection described here permits the detn. of the chlorinated phenols 2, 4-dichlorophenol, 2, 5-dichlorophenol, 2, 6-dichlorophenol, 2, 3, …
Number of citations: 7 hero.epa.gov
P Canosa, S Morales, I Rodriguez, E Rubi… - Analytical and …, 2005 - Springer
The degradation of 2-(2,4-dichlorophenoxy)-5-chlorophenol (triclosan) in chlorinated water samples was investigated. Sensitive determination of the parent compound and its …
Number of citations: 209 link.springer.com
K László, E Tombácz, K Josepovits - Periodica Polytechnica Chemical …, 2003 - pp.bme.hu
Granular highly nanoporous activated carbon was prepared from polyacrylonitrile (PAN). The BET surface area was found to be 544 m 2/g with V\rm tot= 0.278 cm 3/g, and V\rm micro= …
Number of citations: 5 pp.bme.hu
K László, A Bóta, LG Nagyu - Carbon, 1997 - Elsevier
Chars and activated carbons obtained from miscellaneous waste materials and by-products have been used to remove phenol and 2,3,4-trichlorophenol from one- and two-solute …
Number of citations: 108 www.sciencedirect.com

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